Methyl 3-(methoxymethyl)-2-methylbenzoate
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Overview
Description
Methyl 3-(methoxymethyl)-2-methylbenzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with a methoxymethyl group at the 3-position and a methyl group at the 2-position, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methoxymethyl)-2-methylbenzoate typically involves the esterification of 3-(methoxymethyl)-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(methoxymethyl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)-2-methylbenzoic acid.
Reduction: 3-(Methoxymethyl)-2-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(methoxymethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(methoxymethyl)-2-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxymethyl group can also be metabolized to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
- Methyl 2-methylbenzoate
- Methyl 3-methylbenzoate
- Methyl 4-methylbenzoate
Comparison: Methyl 3-(methoxymethyl)-2-methylbenzoate is unique due to the presence of both a methoxymethyl and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties compared to its analogs. For example, the methoxymethyl group can increase the compound’s solubility in organic solvents and influence its reactivity in chemical reactions.
Biological Activity
Methyl 3-(methoxymethyl)-2-methylbenzoate is a chemical compound that has drawn interest for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the existing literature on its biological properties, including insecticidal activity, toxicity, and potential applications.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters. Its molecular formula is C11H14O3, and it features a methoxymethyl group that may influence its biological activity. Understanding the structure-activity relationship is crucial for predicting its behavior in biological systems.
Insecticidal Properties
Recent studies have highlighted the insecticidal activity of methyl benzoate derivatives, including this compound. Research indicates that this compound exhibits significant toxicity against various insect pests:
- Contact Toxicity : In laboratory bioassays, methyl benzoate derivatives have shown effective contact toxicity against pests such as Tetranychus urticae (two-spotted spider mite) and Aedes albopictus (Asian tiger mosquito). The LC50 values for these pests indicate potent insecticidal properties, with values ranging from 0.18% to 0.38% for adult mortality after exposure to specific concentrations .
- Ovicidal Activity : The compound has also demonstrated ovicidal effects, significantly reducing egg hatch rates in treated populations of pest species. For instance, exposure to methyl benzoate resulted in a 76.9% reduction in egg hatch rates at higher concentrations .
Toxicological Effects
The safety profile of this compound has been assessed through various toxicological studies:
- Acute Toxicity : The acute oral toxicity (LD50) is reported to be around 2000 mg/kg, indicating that while it poses some risk, it is not classified as highly hazardous .
- Sublethal Effects : Sublethal concentrations have been shown to affect the fecundity and longevity of beneficial insects such as Aphidius gossypii, which could have implications for pest control strategies in agricultural settings .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of methyl benzoate derivatives in agricultural applications:
- Field Trials : In field trials against Bemisia tabaci (whitefly), methyl benzoate exhibited effective control measures comparable to conventional pesticides. The compound's efficacy was attributed to both contact and systemic action within treated plants .
- Impact on Non-target Species : Studies have also focused on the impact of methyl benzoate on non-target species, including pollinators like honeybees. Findings suggest that while it can reduce flight ability at high concentrations, careful application could mitigate risks to beneficial insects .
Research Findings Summary
Study Focus | Findings |
---|---|
Insecticidal Activity | Significant toxicity against pests like Tetranychus urticae (LC50 = 0.18%) |
Ovicidal Effects | 76.9% reduction in egg hatch rates at higher concentrations |
Acute Toxicity | LD50 approximately 2000 mg/kg |
Sublethal Effects | Reduced fecundity in Aphidius gossypii |
Non-target Species Impact | Reduced flight ability in honeybees at high concentrations |
Future Perspectives
The ongoing research into this compound suggests a promising future for its use as an environmentally friendly insecticide. However, further studies are needed to fully elucidate its mode of action at the molecular level and to assess long-term ecological impacts.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-(methoxymethyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-8-9(7-13-2)5-4-6-10(8)11(12)14-3/h4-6H,7H2,1-3H3 |
InChI Key |
LYPOOQBKSXHJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)COC |
Origin of Product |
United States |
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